6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 1st position on the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene. For instance, the reaction of p-anisidine (4-methoxyaniline), cinnamaldehyde, and methacrolein dimethylhydrazone can yield a tetrahydroquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized versions of laboratory synthesis techniques. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or hydroxyl groups.
Scientific Research Applications
6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, thereby affecting neurotransmitter release
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the methoxy group.
6-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group, which can significantly alter its chemical properties and biological activities.
Uniqueness
6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a methoxy and a methyl group on the tetrahydroquinoline ring. This combination of functional groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-methoxy-1-methyl-3,4-dihydro-2H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12/h5-6,8H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCIIGUSMFBKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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